

Foundational Research on Meds433 in Acute Myeloid Leukemia: A Technical Guide

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Compound of Interest

Compound Name: Meds433

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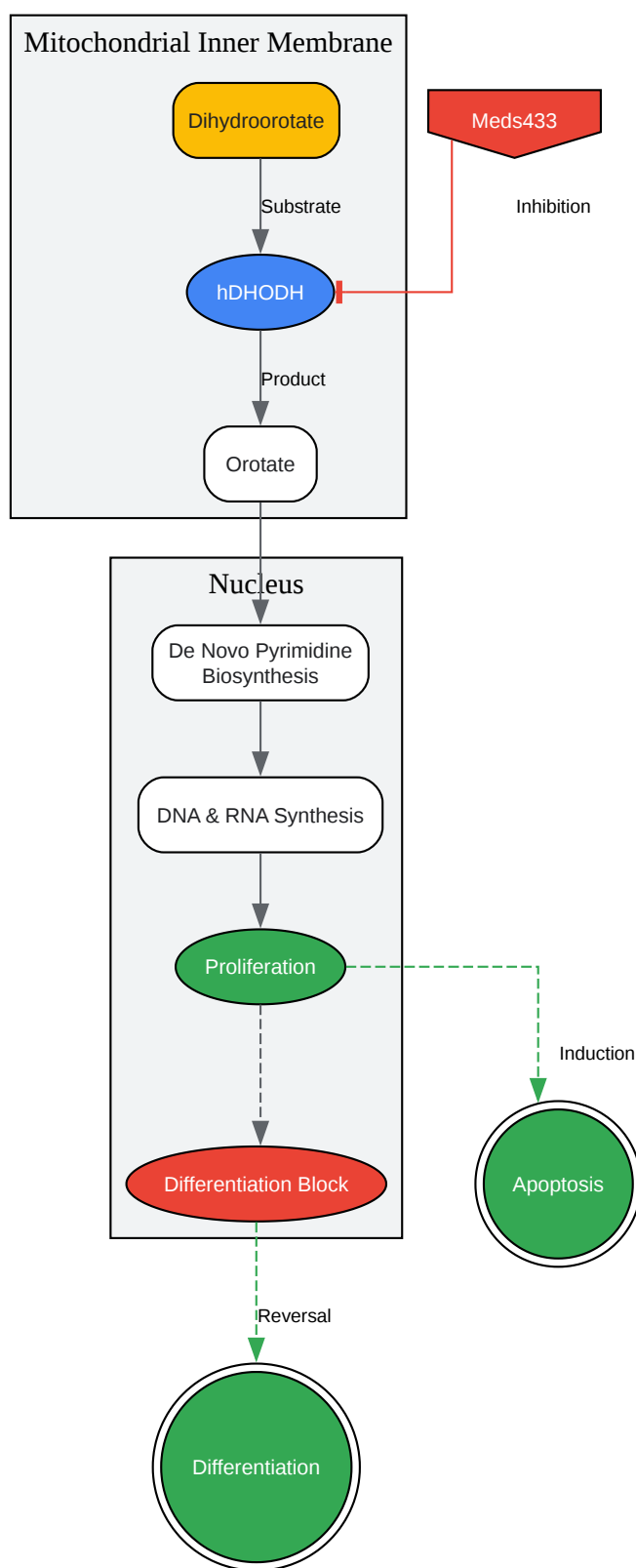
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on **Meds433**, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), for the treatment of Acute Myeloid Leukemia (AML). This document outlines the mechanism of action, preclinical efficacy, and detailed experimental protocols relevant to the study of **Meds433** in an AML context.

Core Concepts: Mechanism of Action

Meds433 is a novel, potent, and selective inhibitor of hDHODH, a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By inhibiting hDHODH, **Meds433** effectively depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation has been shown to induce a pro-apoptotic and differentiating effect in AML cells.[2] Unlike many targeted therapies, the mechanism of action of **Meds433** is independent of the specific oncogenic driver mutations in AML, suggesting broad applicability across various AML subtypes.[2]

The inhibition of hDHODH by **Meds433** leads to cell cycle arrest and apoptosis in rapidly proliferating AML blasts.[3] Furthermore, pyrimidine depletion forces AML cells to exit their self-renewing state and undergo terminal differentiation.[2] This dual action of inducing both apoptosis and differentiation makes **Meds433** a promising therapeutic candidate for AML.



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Meds433 inhibits hDHODH, blocking pyrimidine synthesis and inducing AML cell apoptosis and differentiation.

Quantitative Data

The following tables summarize the key quantitative data for **Meds433** and related compounds from foundational preclinical studies.

Table 1: In Vitro Activity of DHODH Inhibitors

Compound	Target	IC50 (nM)	AML Cell Line	EC50 (Differentiation) (nM)	EC50 (Apoptosis) (nM)
Meds433	hDHODH	1.2[1][4]	THP-1	72[5]	-
U937	-	-			
Brequinar	hDHODH	1.8[1][4]	THP-1	249[1][4]	-
U937	-	-			
Compound 4*	hDHODH	7.2[1][4]	THP-1	74[1][4]	-
U937	-	-			

*Compound 4 is a closely related, highly potent derivative of **Meds433**.[\[1\]\[4\]](#)

Table 2: In Vivo Efficacy of **Meds433** in AML Xenograft Model

Cell Line Xenograft	Mouse Model	Treatment Regimen	Outcome
THP-1	Immunocompromised	20 mg/kg/day, intraperitoneal administration, starting on day 9. [1][5]	Significant reduction in tumor volume and weight compared to vehicle control. [1][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

This protocol is for the quantification of apoptotic and necrotic cells using flow cytometry.

Materials:

- AML cell lines (e.g., THP-1, U937, NB4, OCI-AML3, MV4-11).[\[6\]](#)
- **Meds433**.
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer).
- Phosphate Buffered Saline (PBS).
- Flow cytometer.

Procedure:

- Seed AML cells at a density of 1×10^6 cells/mL and treat with various concentrations of **Meds433** or vehicle control (DMSO) for 24, 48, or 72 hours.[\[6\]](#)
- Harvest cells by centrifugation at $300 \times g$ for 5 minutes.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to each tube.[\[7\]](#)
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[\[7\]](#)
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.[\[7\]](#)

Data Analysis:

- Annexin V-negative/PI-negative cells are live cells.
- Annexin V-positive/PI-negative cells are in early apoptosis.
- Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Differentiation Assay via CD11b and CD14 Expression

This protocol is for the assessment of myeloid differentiation by measuring the expression of cell surface markers CD11b and CD14 using flow cytometry.

Materials:

- AML cell lines (e.g., THP-1, U937).
- **Meds433**.
- FITC-conjugated anti-CD11b antibody.
- PE-conjugated anti-CD14 antibody.
- Isotype control antibodies.
- FACS buffer (PBS with 2% FBS).
- Flow cytometer.

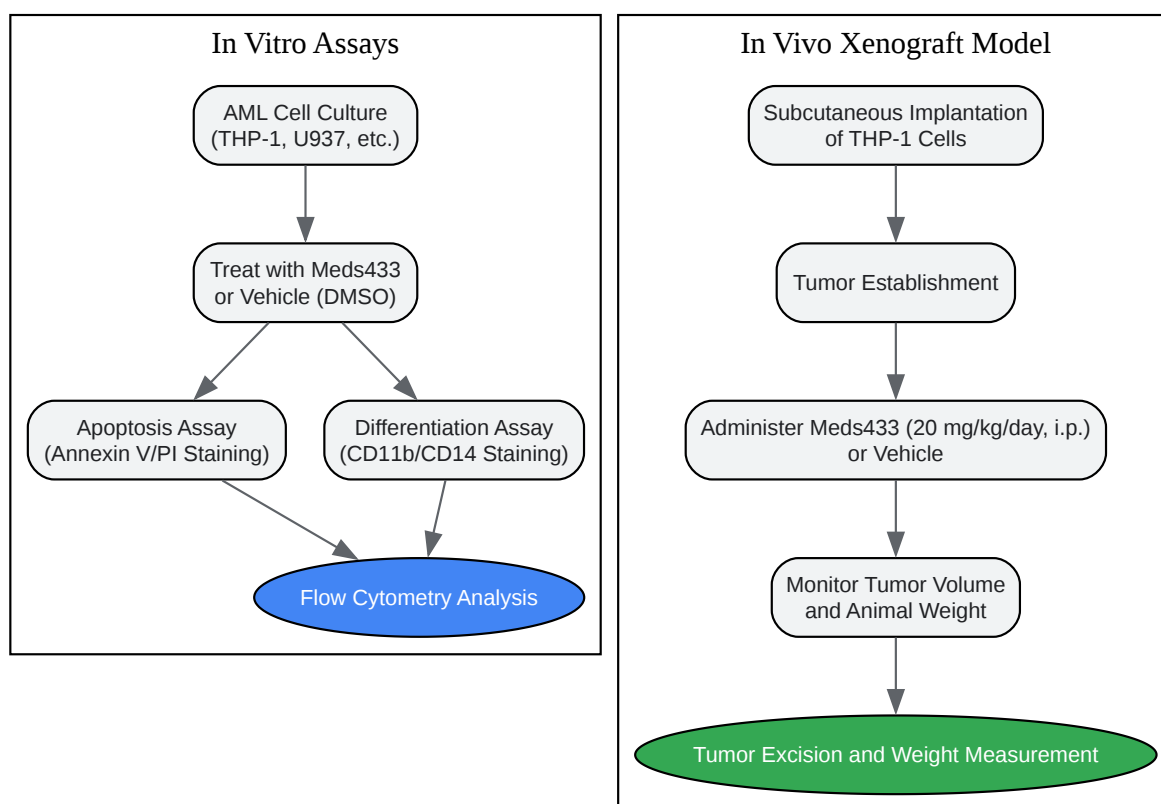
Procedure:

- Seed AML cells and treat with **Meds433** or vehicle control as described in the apoptosis assay.
- Harvest and wash the cells with FACS buffer.
- Resuspend the cells in FACS buffer.
- Aliquot approximately 1×10^5 cells per tube.

- Add the appropriate dilutions of anti-CD11b, anti-CD14, or isotype control antibodies to the respective tubes.
- Incubate for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer to remove unbound antibodies.
- Resuspend the final cell pellet in FACS buffer.
- Analyze the samples by flow cytometry.

Data Analysis:

- Quantify the percentage of cells positive for CD11b and/or CD14, as well as the mean fluorescence intensity (MFI) for each marker, to determine the extent of differentiation.



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